



Application Notes and Protocols: Grignard Reactions Involving Dibenzosuberone Derivatives

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Compound of Interest		
Compound Name:	Dibenzosuberone	
Cat. No.:	B195587	Get Quote

These application notes provide detailed protocols for the synthesis of biologically active **dibenzosuberone** derivatives using Grignard reactions. The resulting compounds are potential tricyclic antidepressants (TCAs), a class of drugs widely used in the management of major depressive disorder.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 3,7-dibromo-5-(3-dimethylaminopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene and its 1,7-dibromo isomer, which are analogues of Amitriptyline.



Starting Material	Grignard Reagent	Product (Intermed iate Alcohol)	Yield of Intermedi ate	Dehydrati ng Agent	Final Product	Yield of Final Product
3,7- dibromodib enzosuber one	3- dimethylam ino-1- propylmag nesium chloride	3,7- dibromo-5- hydroxy-5- (3- dimethylam inopropyl)- 10,11- dihydro- 5H- dibenzo[a, d]cyclohept ene	65%[1]	85% Sulfuric Acid[1]	3,7- dibromoam itriptyline[1]	94%[1]
1,7- dibromodib enzosuber one	3- dimethylam ino-1- propylmag nesium chloride	1,7- dibromo-5- hydroxy-5- (3- dimethylam inopropyl)- 10,11- dihydro- 5H- dibenzo[a, d]cyclohept ene	32%[1]	85% Sulfuric Acid	1,7- dibromoam itriptyline	-

Experimental Protocols

Preparation of the Grignard Reagent: 3-dimethylamino-1-propylmagnesium chloride

This protocol details the preparation of the Grignard reagent, a critical step for the subsequent reaction with **dibenzosuberone** derivatives.



Materials:

- N,N-dimethylamino-1-propyl-chloride
- Dry Tetrahydrofuran (THF)
- Calcium Hydride (CaH₂)
- Magnesium (Mg) turnings
- Iodine crystal

Procedure:

- A solution of the free base is prepared by dissolving N,N-dimethylamino-1-propyl-chloride (2.5 g) in dry THF (20 mL).
- To this solution, add CaH₂ (1.0 g).
- Stir the suspension for one hour and then filter.
- The freshly prepared filtrate is added dropwise over 30 minutes to a reaction vessel containing Mg-turnings (0.51 g), a crystal of iodine, and a small volume of dry THF (20 mL).
- The reaction mixture is then heated with stirring for 2 hours to form the Grignard reagent.

Grignard Reaction with Dibromodibenzosuberone Derivatives

This protocol describes the reaction of the prepared Grignard reagent with 3,7- or 1,7-dibromodibenzosuberone.

Materials:

- 3,7-dibromodibenzosuberone or 1,7-dibromodibenzosuberone
- Prepared 3-dimethylamino-1-propylmagnesium chloride solution in THF



- Saturated sodium chloride solution
- Dichloromethane
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Dichloromethane/methanol (9:1) as eluent

Procedure:

- Cool the prepared Grignard reagent solution to 0 °C.
- A solution of 3,7- or 1,7-dibromodibenzosuberone (3.66 g) in THF (50 mL) is added dropwise to the cooled Grignard reagent.
- The resulting mixture is stirred at room temperature overnight.
- After stirring, the reaction mixture is poured into a saturated solution of sodium chloride and extracted with dichloromethane (3 x 30 mL).
- The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
- The crude product is purified by column chromatography on silica gel using a dichloromethane/methanol (9:1) mixture as the eluent.

Dehydration of the Tertiary Alcohol

This protocol outlines the final step to yield the amitriptyline analogues.

Materials:

- Purified tertiary alcohol from the Grignard reaction
- 85% Sulfuric Acid

Procedure:

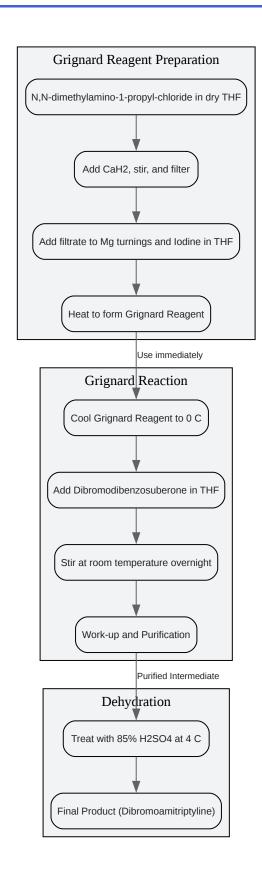


The purified alcohol obtained from the Grignard reaction is stirred for a few hours at 4 °C with 85% sulfuric acid to induce dehydration.

Visualizations Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.





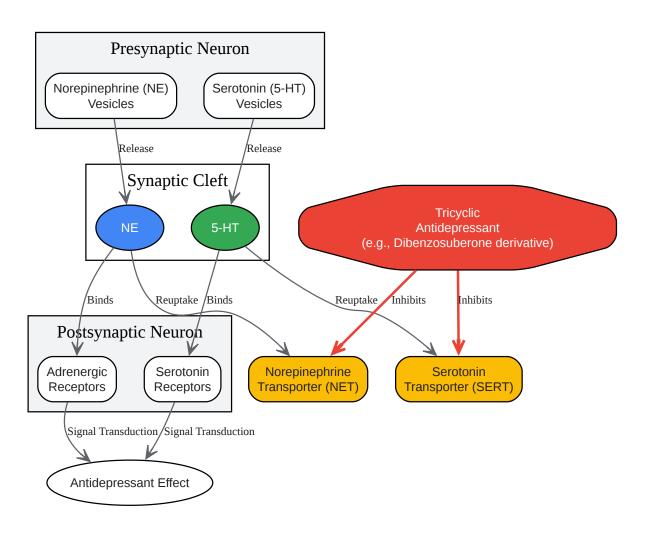
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Caption: Experimental workflow for the synthesis of dibromoamitriptyline.



Signaling Pathway of Tricyclic Antidepressants

The synthesized **dibenzosuberone** derivatives are potential tricyclic antidepressants. The primary mechanism of action for TCAs is the inhibition of norepinephrine and serotonin reuptake in the synaptic cleft.



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Caption: Mechanism of action of tricyclic antidepressants.

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References

- 1. Tricyclic antidepressant Wikipedia [en.wikipedia.org]
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